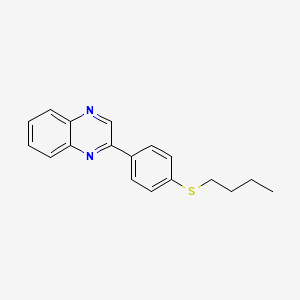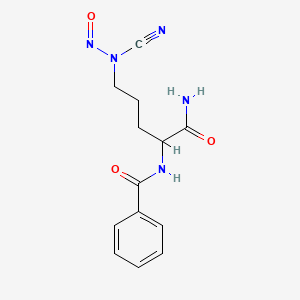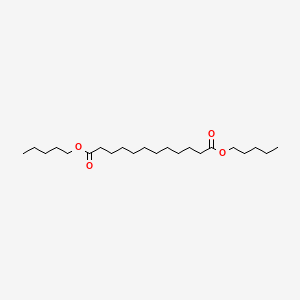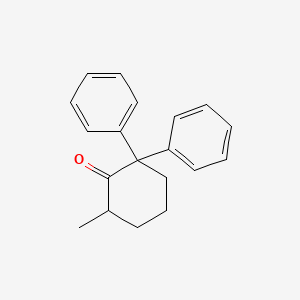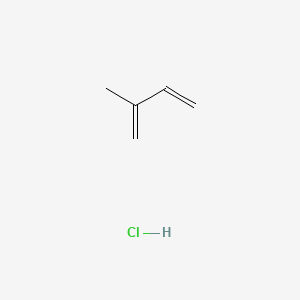
Isoprene monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoprene monohydrochloride is a chemical compound derived from isoprene, a volatile C5 hydrocarbon. Isoprene itself is a precursor for synthetic rubber and various natural products. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoprene monohydrochloride can be synthesized through the chlorination of isoprene. The reaction typically involves the addition of hydrochloric acid to isoprene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Isoprene monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various alcohols, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives.
Aplicaciones Científicas De Investigación
Isoprene monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mecanismo De Acción
The mechanism by which isoprene monohydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, leading to the formation of more complex molecules. The specific pathways and targets depend on the context in which it is used, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Isoprene monohydrochloride can be compared with other similar compounds, such as:
Isoprene: The parent compound, used widely in synthetic rubber production.
Isoprene dichloride: Another chlorinated derivative with different reactivity and applications.
Isoprene oxide: An oxidized form of isoprene with distinct chemical properties.
This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
51815-03-3 |
|---|---|
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
2-methylbuta-1,3-diene;hydrochloride |
InChI |
InChI=1S/C5H8.ClH/c1-4-5(2)3;/h4H,1-2H2,3H3;1H |
Clave InChI |
DCCQEPFMJMZBQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


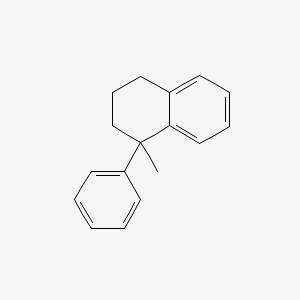
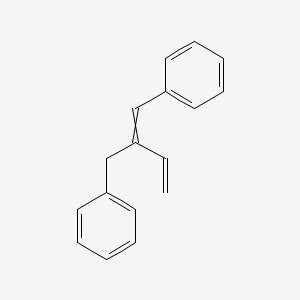
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
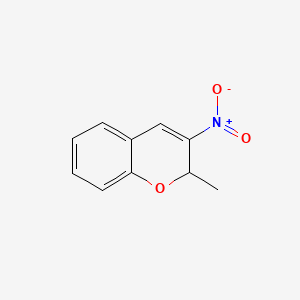
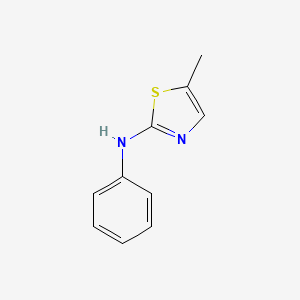

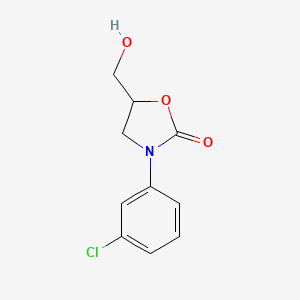
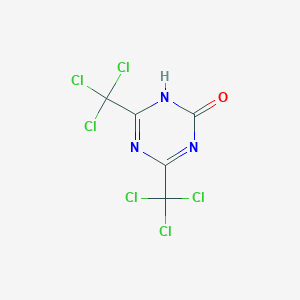
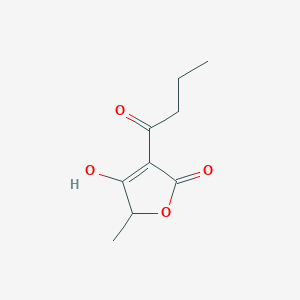
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
